[1-(6-Methoxypyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Description
Chemical Structure: The compound features a 6-methoxypyridazine ring linked to a piperidine scaffold, which is further connected to a thiomorpholine group via a ketone bridge. Its molecular formula is C₁₅H₂₂N₄O₂S, with a molecular weight of 322.4 g/mol . The methoxy group on the pyridazine ring likely enhances solubility and modulates electronic properties, while the thiomorpholine moiety (containing sulfur) may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C15H22N4O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2S/c1-21-14-5-4-13(16-17-14)19-6-2-3-12(11-19)15(20)18-7-9-22-10-8-18/h4-5,12H,2-3,6-11H2,1H3 |
InChI Key |
JBKGJHRAIUQRIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxypyridazine Ring: This step involves the reaction of appropriate starting materials under specific conditions to form the methoxypyridazine ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the methoxypyridazine, piperidine, and thiomorpholine rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structural frameworks in anticancer therapies. For instance, derivatives of piperidine have shown promising results against various cancer types due to their ability to induce apoptosis and inhibit tumor growth. Research indicates that piperidine-based compounds can target specific signaling pathways involved in cancer progression, such as the MAPK pathway, which is crucial for cell proliferation and survival .
Antimicrobial Properties
Compounds containing piperidine and pyridazine structures have been investigated for their antimicrobial activities. They exhibit efficacy against resistant strains of bacteria and fungi, particularly Candida auris, which poses significant challenges in clinical settings due to its resistance to conventional antifungal agents. The mechanism often involves disruption of cell membrane integrity and interference with cellular metabolic processes .
Neurological Applications
There is emerging evidence that compounds similar to 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone may possess neuroprotective properties. Research suggests that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .
Anti-inflammatory Effects
The compound's structural components may contribute to anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Studies have shown that similar compounds can inhibit inflammatory mediators and cytokines, thus reducing tissue damage and promoting healing processes .
Case Study 1: Anticancer Efficacy of Piperidine Derivatives
In a study published in Pharmaceutical Research, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
Case Study 2: Antifungal Activity Against Candida auris
A recent investigation focused on the antifungal properties of piperidine derivatives against Candida auris. The study demonstrated that these compounds could effectively inhibit the growth of resistant strains, suggesting a novel approach to treating infections caused by this opportunistic pathogen. The mechanism was linked to alterations in cell wall synthesis and increased permeability .
Case Study 3: Neuroprotective Effects in Animal Models
Research involving animal models of neurodegeneration showed that piperidine-based compounds could enhance cognitive function and reduce neuroinflammation. These findings suggest potential applications in developing therapies for Alzheimer's disease, where inflammation plays a critical role in disease progression .
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Methanone Cores
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The thiomorpholine group in the target compound introduces a sulfur atom, which increases lipophilicity compared to morpholine analogues (e.g., Morpholino(piperidin-4-yl)methanone, similarity: 0.98) . This could enhance membrane permeability but may also affect metabolic clearance.
- Solubility : The methoxypyridazine ring may improve aqueous solubility compared to purely aromatic systems (e.g., 6-ethoxy-2-methylsulfanyl-pyrimidin-4-yl derivatives in ).
Biological Activity
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
This compound features a piperidine ring, a pyridazine moiety, and a thiomorpholine group, which are known to contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including coupling reactions between the respective amines and carbonyl compounds.
Synthesis Steps:
- Formation of the Piperidine Base : The piperidine ring is synthesized through standard alkylation methods.
- Pyridazine Attachment : The 6-methoxypyridazine group is introduced via nucleophilic substitution.
- Thiomorpholine Integration : The thiomorpholine moiety is added through a thiol-alkylation reaction.
- Final Product Isolation : The final compound is purified using chromatography techniques.
Antimicrobial Properties
Research indicates that compounds similar to 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone exhibit significant antimicrobial activity. For instance, studies have shown that related piperidine derivatives possess antifungal properties against resistant strains of Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Disruption : Inducing apoptosis in target cells, leading to cell cycle arrest.
- Membrane Integrity Compromise : Disruption of microbial cell membranes, contributing to its fungicidal activity.
Case Studies
- Antifungal Activity Against Candida auris :
-
Antitumor Potential :
- Preliminary studies suggest that similar compounds may exhibit antitumor activity, potentially through mechanisms involving apoptosis and inhibition of specific cancer cell proliferation pathways.
Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and pyridazine moieties. Key steps include:
- Piperidine Ring Formation : Cyclization of 1,5-diaminopentane derivatives under acidic/basic conditions (e.g., HCl/NaOH catalysis) .
- Methoxypyridazine Coupling : Nucleophilic substitution at the 3-position of 6-methoxypyridazine using a piperidine intermediate under reflux with K₂CO₃ as a base .
- Thiomorpholine Incorporation : Amide coupling via EDCI/HOBt or Schlenk techniques between the piperidine-carboxylic acid derivative and thiomorpholine .
- Optimization : Use continuous flow reactors for scalability, and employ purification via column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (δ ~3.8–4.0 ppm), piperidine/thiomorpholine proton environments, and aromatic pyridazine signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁N₅O₂S: 340.1435) .
- X-ray Crystallography : Resolve stereochemistry and bond angles; requires slow evaporation from DCM/hexane to obtain diffraction-quality crystals .
Advanced Research Questions
Q. How can researchers address contradictory data in reported biological activities (e.g., receptor binding vs. functional assays)?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Validate compound purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) before assays .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (37°C).
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-dopamine for receptor affinity) with functional assays (cAMP accumulation for efficacy) to distinguish binding affinity from intrinsic activity .
Q. What role does the thiomorpholin-4-yl group play in modulating pharmacokinetic properties compared to morpholine analogs?
- Methodological Answer :
- Lipophilicity : Thiomorpholine’s sulfur atom increases logP vs. morpholine, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Assess using liver microsomes (human/rat) with LC-MS quantification. Thiomorpholine’s reduced susceptibility to CYP3A4 oxidation vs. morpholine may prolong half-life .
- SAR Studies : Synthesize morpholine/piperazine analogs and compare in vitro ADME profiles .
Q. What challenges arise in crystallizing 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone, and how can they be mitigated?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DCM/methanol) for slow nucleation. Avoid high-polarity solvents that disrupt crystal lattice formation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours improves crystal size.
- Polymorphism Screening : Test crystallization in multiple solvents (e.g., acetone, ethyl acetate) to identify stable polymorphs .
Q. How can aqueous solubility be enhanced for in vivo studies without compromising target engagement?
- Methodological Answer :
- Salt Formation : React with HCl or citric acid to form water-soluble salts (confirm stability via pH-solubility profiling) .
- Nanoparticle Formulation : Use antisolvent precipitation with poloxamer 407 stabilizers to achieve particle sizes <200 nm (dynamic light scattering validation) .
- Co-Solvent Systems : Employ 10% DMSO/20% PEG-400 in saline for intravenous dosing; validate biocompatibility in hemolysis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
